

MPNE (Myeloproliferative Neoplasm Eraser): Application Notes and Protocols

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Compound of Interest

Compound Name: MPNE

Cat. No.: B1234929

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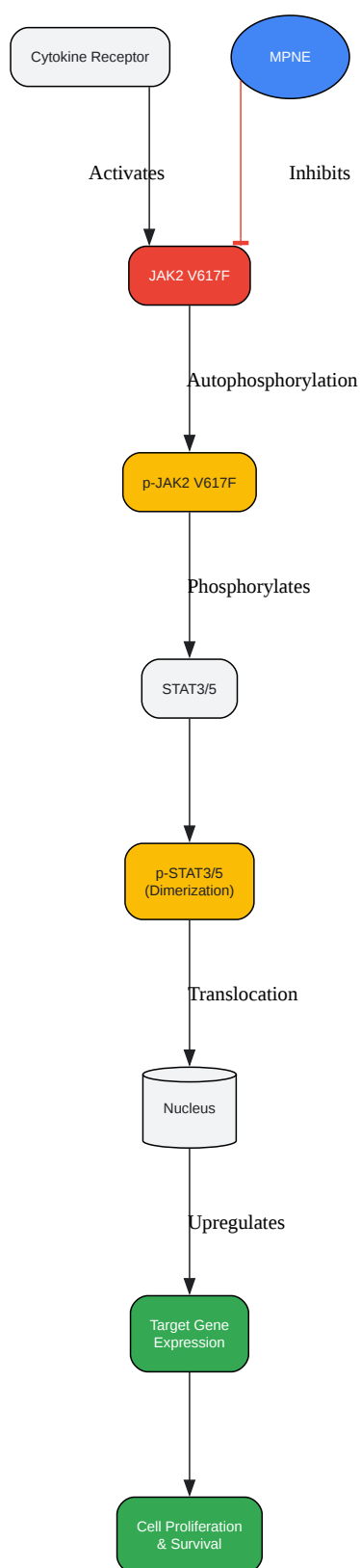
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Introduction

MPNE is a novel, potent, and selective small molecule inhibitor of the Janus kinase 2 (JAK2) V617F mutation, a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). By specifically targeting the mutated JAK2 protein, **MPNE** aims to normalize downstream signaling pathways, thereby controlling the excessive production of blood cells and reducing associated symptoms. These application notes provide detailed guidelines for the use of **MPNE** in preclinical research settings.

Mechanism of Action

MPNE selectively binds to the ATP-binding pocket of the JAK2 V617F mutant kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades, primarily the STAT3 and STAT5 pathways. This targeted inhibition leads to a reduction in the proliferation of hematopoietic progenitor cells and a decrease in the production of red blood cells, platelets, and granulocytes.



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Figure 1: MPNE Signaling Pathway Inhibition

In Vitro Studies: Dosage and Protocols

Cell Line Recommendations

For in vitro studies, the use of cell lines harboring the JAK2 V617F mutation is recommended. Suitable cell lines include HEL (human erythroleukemia) and SET-2 (human megakaryoblastic leukemia).

In Vitro Efficacy Data

The half-maximal inhibitory concentration (IC₅₀) of **MPNE** has been determined in various cell lines.

Cell Line	JAK2 Status	MPNE IC ₅₀ (nM)
HEL	V617F Homozygous	1.5
SET-2	V617F Homozygous	2.8
K562	Wild-Type	> 10,000
Ba/F3-EPOR	Wild-Type	> 10,000

Protocol: Cell Viability Assay (MTS Assay)

This protocol outlines the steps to determine the effect of **MPNE** on the viability of JAK2 V617F-positive cells.

- **Cell Plating:** Seed HEL or SET-2 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- **Compound Preparation:** Prepare a 10 mM stock solution of **MPNE** in DMSO. Create a serial dilution of **MPNE** in growth medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
- **Treatment:** Add 100 µL of the diluted **MPNE** or vehicle control (DMSO) to the respective wells.

- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
- Final Incubation: Incubate for 2-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of **MPNE**.

In Vivo Studies: Dosage and Administration

Animal Models

A recommended in vivo model is the subcutaneous xenograft model using immunodeficient mice (e.g., NOD/SCID or NSG) engrafted with HEL cells.

In Vivo Efficacy Data

In a HEL xenograft mouse model, **MPNE** demonstrated significant tumor growth inhibition.

Treatment Group	Dosage	Administration Route	Dosing Schedule	Tumor Growth Inhibition (%)
Vehicle Control	-	Oral Gavage	Daily	0
MPNE	10 mg/kg	Oral Gavage	Daily	45
MPNE	30 mg/kg	Oral Gavage	Daily	78
MPNE	100 mg/kg	Oral Gavage	Daily	95

Protocol: In Vivo Xenograft Efficacy Study

This protocol describes a typical workflow for an in vivo efficacy study of **MPNE**.

- Cell Implantation: Subcutaneously inject 5×10^6 HEL cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

- Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³.
- Randomization: Randomize mice into treatment and control groups.
- Compound Preparation: Formulate **MPNE** in a suitable vehicle (e.g., 0.5% methylcellulose in water).
- Administration: Administer **MPNE** or vehicle control daily via oral gavage.
- Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
- Body Weight Monitoring: Monitor the body weight of the mice twice weekly as a measure of toxicity.
- Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
- Data Analysis: Compare the tumor growth rates between the treated and control groups.



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Figure 2: In Vivo Xenograft Study Workflow

Pharmacokinetics

Pharmacokinetic studies of **MPNE** have been conducted in mice.[1]

Parameter	Value
Bioavailability (Oral)	~40%
Tmax (Oral)	1 hour
Half-life (t1/2)	4 hours
Clearance	1.5 L/hr/kg
Volume of Distribution	3.2 L/kg

Solution Preparation and Storage

- Stock Solution: Prepare a 10 mM stock solution of **MPNE** in DMSO. Store at -20°C for up to 6 months.
- Working Solutions: For in vitro assays, dilute the stock solution in the appropriate cell culture medium immediately before use. For in vivo studies, prepare the formulation fresh daily.

Safety Precautions

- **MPNE** is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Work with the compound in a well-ventilated area or a chemical fume hood.
- Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Ordering Information

Product	Catalog No.	Size
MPNE	MPNE-001	10 mg
MPNE	MPNE-002	50 mg

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References

- 1. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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